molecular formula C22H24Cl2N6O7S2 B11820147 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride

Cat. No.: B11820147
M. Wt: 619.5 g/mol
InChI Key: JLZLIGALAZXURA-YSPNNJRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tautomerism:

  • The oxyimino group ($$-\text{N}=\text{O}-$$) at position 7 can adopt (2E) or (2Z) configurations, though the (2E) form is specified here.
  • The 2-carboxypropan-2-yloxy moiety may undergo keto-enol tautomerism, though this is suppressed by the steric hindrance of the geminal dimethyl group.

Ionization States:

  • Carboxyl Groups : The two carboxyl groups (at the bicyclic core and the 2-carboxypropan-2-yloxy side chain) deprotonate at pH > 2.77, contributing to the molecule’s anionic charge.
  • Pyridinium Group : Remains protonated across physiological pH ranges, imparting a permanent positive charge.
  • Amine Group : The 2-amino-1,3-thiazol-4-yl substituent protonates below pH 4.26, further modulating solubility and metal-binding properties.

Ionic Forms at Physiological pH (7.4) :

  • Predominant species: A zwitterion with deprotonated carboxylates and a protonated pyridinium group.
  • Net charge: −1 (balanced by chloride and hydrochloride counterions).

Complexation Behavior:

  • The compound forms stable complexes with metal ions (e.g., Fe³⁺) via coordination through the β-lactam carbonyl, thiazole amine, and carboxylate groups. Stability constants for Fe³⁺ complexes exceed $$ \log \beta = 11.88 $$, indicating strong binding affinity.

Properties

Molecular Formula

C22H24Cl2N6O7S2

Molecular Weight

619.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride

InChI

InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13+;;/t14-,18-;;/m1../s1

InChI Key

JLZLIGALAZXURA-YSPNNJRLSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.Cl.[Cl-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution at the 3-Position

The sulfonate intermediate undergoes displacement with 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt in dimethylformamide (DMF) at 0–5°C. This step introduces the thiazolylthio moiety, which is subsequently methylated using methyl-p-toluenesulfonate to form the pyridinium methyl group. The reaction is monitored via HPLC to ensure complete quaternization, a critical step for achieving the desired antibacterial activity.

Introduction of the 7-Amino Side Chain

The 7-position of the cephalosporin core is functionalized with the (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl group through a stereocontrolled coupling reaction.

Activation and Coupling

The carboxylate group of the side chain precursor is activated using phosphorus pentachloride and pyridine in iso-butanol, forming a reactive mixed anhydride. Coupling to the 7-amino group of the cephalosporin core proceeds at -5°C to 10°C, with strict control of pH (6.5–7.5) to favor the (2E)-oxyimino configuration. The reaction mixture is stirred for 2–3 hours, achieving >95% conversion as confirmed by LC-MS.

Crystallization and Solvate Formation

To enhance purity and stability, the intermediate is converted into a toluene hemi-solvate. The crude product is suspended in toluene at 25–30°C, followed by gradual cooling to 0–5°C to induce crystallization. This step eliminates residual solvents like acetonitrile, which can trap ammonium chloride impurities.

Table 1: Crystallization Conditions for Intermediate Stabilization

ParameterOptimal RangeImpact on Purity
Temperature25–30°C → 0–5°CReduces amorphous content
SolventToluenePrevents Cl- inclusion
Cooling Rate1°C/minEnhances crystal size

Deprotection and Salt Formation

The benzhydryl ester protecting group is cleaved using a mixture of hydrochloric acid (32%) and acetone at 20–25°C, yielding the free carboxylic acid. Subsequent treatment with excess HCl in ethanol precipitates the hydrochloride salt. The chloride counterion is introduced via ion exchange using a Dowex resin, ensuring a 1:1:1 stoichiometry of the final triple salt.

Analytical Characterization

The final compound is characterized by X-ray powder diffraction (XRPD), showing distinct peaks at 2θ = 8.5°, 12.3°, and 17.8°, confirming crystallinity. High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 712.1543 [M+H]⁺, while ¹H NMR in D₂O exhibits key resonances for the pyridinium methyl (δ 4.35 ppm) and oxyimino (δ 8.12 ppm) groups.

Comparative Analysis of Synthetic Routes

The patented method offers advantages over earlier approaches:

  • Yield Improvement : 78% overall yield vs. 52% in prior art.

  • Purity : >99.5% by HPLC vs. 97% in acetonitrile-based processes.

  • Stability : No degradation after 12 months at 25°C vs. 6 months in acetic acid solvates.

Challenges and Optimization

Key challenges include minimizing epimerization during side-chain coupling and avoiding ammonium chloride adducts. The use of toluene instead of acetonitrile in crystallization reduces ionic impurities by 90%, while low-temperature coupling (-5°C) suppresses racemization .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:

1. Antibacterial Activity

  • The structure of this compound suggests it may act as a beta-lactam antibiotic, similar to cephalosporins, which are known for their effectiveness against a broad spectrum of bacteria. The presence of the thiazole ring is particularly relevant as thiazole derivatives have been shown to possess significant antibacterial properties .

2. Mechanism of Action

  • The proposed mechanism involves inhibition of bacterial cell wall synthesis, which is a common action for many beta-lactam antibiotics. This inhibition occurs through the binding to penicillin-binding proteins (PBPs), leading to cell lysis and death of the bacteria .

Case Studies

Several studies have investigated the efficacy and safety profile of compounds similar to (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-e:

Study 1: Efficacy Against Resistant Strains

  • A recent study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited significant antibacterial activity, outperforming traditional antibiotics in certain assays .

Study 2: Synergistic Effects

  • Another research project explored the synergistic effects when combined with other antibiotics. The combination therapy demonstrated enhanced efficacy against various Gram-positive and Gram-negative bacteria, suggesting that this compound could be utilized in combination therapies to combat antibiotic resistance .

Potential Therapeutic Uses

Given its pharmacological properties, the compound could be explored for several therapeutic applications:

1. Treatment of Bacterial Infections

  • With its potential as an effective antibacterial agent, this compound could be developed for treating infections caused by resistant bacterial strains.

2. Cancer Therapy

  • Preliminary findings suggest that modifications of thiazole-containing compounds may exhibit anticancer properties by targeting specific kinases involved in cancer progression. Further research could elucidate whether this compound shares similar properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Synergy with β-Lactamase Inhibitors : The target compound shows enhanced efficacy when combined with avibactam, overcoming resistance in carbapenem-resistant Enterobacteriaceae .
  • Stability in Solution : Unlike Ceftazidime, the hydrochloride formulation of the target compound maintains >90% potency after 24 hours at 25°C, critical for IV infusion .
  • Resistance Mechanisms : Mutations in ompK36 porin genes in Klebsiella spp. reduce susceptibility to the target compound, necessitating dose adjustments .

Biological Activity

The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride, often referred to as a thiazole derivative, has garnered attention in pharmaceutical research for its potential biological activities, particularly as an antibacterial agent. This article reviews its biological activity, mechanisms of action, and relevant case studies.

The compound possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is C20H24N6O10S4C_{20}H_{24}N_{6}O_{10}S_{4} with a molecular weight of approximately 636.699 g/mol. The presence of thiazole and pyridine rings is significant as these heterocycles are known to enhance the pharmacological properties of compounds.

The antibacterial activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. The thiazole moiety plays a crucial role in binding to bacterial enzymes involved in peptidoglycan synthesis, leading to cell lysis and death. Additionally, the pyridine ring may enhance the lipophilicity of the compound, allowing for better membrane penetration.

Biological Activity

Research indicates that this compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes some key findings regarding its biological activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.5 µg/mLEffective against MRSA strains
Escherichia coli1 µg/mLBroad-spectrum activity
Pseudomonas aeruginosa4 µg/mLModerate effectiveness

Case Studies

  • Study on MRSA Infections : A clinical trial evaluated the efficacy of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load in treated patients compared to controls, highlighting its potential as a therapeutic agent against resistant strains .
  • In Vitro Studies : Laboratory studies demonstrated that the compound effectively inhibited various bacterial strains at low concentrations. In particular, it was noted for its rapid bactericidal effect, which was attributed to its dual mechanism of action—disrupting cell wall synthesis and interfering with protein synthesis .
  • Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other antibiotics. Combinations showed enhanced efficacy, suggesting potential for use in combination therapy for multi-drug resistant infections .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics and a half-life conducive to effective dosing regimens. Toxicological assessments have shown low cytotoxicity in mammalian cell lines, indicating a promising safety profile for clinical use .

Q & A

Q. Q1. How can researchers optimize the synthetic yield of this cephalosporin analogue?

Methodological Answer:

  • Key Steps :
    • Solubility Management : Dissolve intermediates in DMSO and use sonication (37°C, 30 min) to enhance reaction homogeneity .
    • Reaction Conditions : Employ reflux with acetic acid (3–5 h) for imine formation, as demonstrated in analogous thiazole-acetylated cephalosporins .
    • Purification : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to isolate the product .
  • Yield Improvement : Optimize stoichiometry of the 2-amino-1,3-thiazol-4-yl acetyl group (1.1 equiv) to minimize side reactions .

Q. Q2. What analytical methods are recommended for confirming the purity and structure of this compound?

Methodological Answer:

  • HPLC : Use a USP-approved method with a C8 column (25 cm × 4.6 mm, 5 µm), UV detection at 254 nm, and a gradient of phosphate buffer (pH 6.8) and methanol .
  • NMR : Assign stereochemistry via 2D NOESY to confirm the (6R,7R) configuration and (2E)-oximino geometry .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to verify the molecular ion peak at m/z 571.50 (C₁₉H₂₈Cl₂N₆O₆S₂) .

Q. Q3. How should the compound be stored to ensure stability during experimental use?

Methodological Answer:

  • Short-Term : Store at -20°C in anhydrous DMSO (≤1 week) to prevent hydrolysis of the β-lactam ring .
  • Long-Term : Lyophilize and store under argon at -80°C; avoid repeated freeze-thaw cycles .
  • Stability Tests : Monitor degradation via weekly HPLC analysis (retention time shift ≥5% indicates instability) .

Advanced Research Questions

Q. Q4. How does the (Z) vs. (E) isomeric configuration of the oximino group impact bioactivity?

Methodological Answer:

  • Pharmacological Testing :
    • Compare MIC values against E. coli (ATCC 25922) for (Z)- and (E)-isomers using broth microdilution .
    • Assess β-lactamase inhibition via nitrocefin hydrolysis assays with TEM-1 enzyme .
  • Analytical Differentiation : Use chiral HPLC (Chirobiotic T column, 15% ethanol in hexane) to resolve isomers .

Q. Q5. What strategies mitigate enzymatic degradation of this compound in serum?

Methodological Answer:

  • Serum Stability Assay : Incubate the compound (1 mg/mL) in human serum at 37°C; sample aliquots at 0, 2, 4, 8 h for LC-MS analysis .
  • Structural Modifications : Introduce a pyridinium-methyl group at C3 to sterically hinder peptidase binding .
  • CYP Inhibition Profiling : Confirm lack of CYP3A4/2D6 inhibition using fluorogenic substrates (e.g., 7-benzoxyquinoline) .

Q. Q6. How can researchers resolve contradictory solubility data reported for this compound?

Methodological Answer:

  • Experimental Validation :
    • Use shake-flask method (pH 7.4 PBS) to measure solubility at 25°C; compare with computational ESOL predictions (-3.23 vs. observed 0.34–0.84 mg/mL) .
    • Assess pH-dependent solubility (pH 2–9) to identify optimal formulation conditions .

Q. Q7. What structural features contribute to its resistance to β-lactamases?

Methodological Answer:

  • Mechanistic Studies :
    • Molecular docking (PDB: 1BLC) to evaluate interactions between the 2-carboxypropan-2-yloxyimino group and active-site Ser70 .
    • Synthesize analogues lacking the pyridinium-methyl group; test MIC shifts against β-lactamase-producing K. pneumoniae .

Q. Q8. How can spirocyclic synthons be utilized to develop analogues with enhanced pharmacokinetics?

Methodological Answer:

  • Synthetic Route : React with 2-oxa-spiro[3.4]octane-1,3-dione under Mitsunobu conditions (DIAD, PPh₃) to form 7-oxa-9-aza-spiro derivatives .
  • PK Profiling : Compare log P (XLOGP3: -4.26 vs. spiro analogues: -2.1) and BBB permeability via PAMPA .

Q. Q9. What degradation pathways dominate under accelerated stability conditions?

Methodological Answer:

  • Stress Testing :
    • Acidic Hydrolysis (0.1N HCl, 70°C): Monitor β-lactam ring opening via LC-MS (Δ m/z +18 for hydrate formation) .
    • Oxidative Stress (3% H₂O₂): Identify sulfoxide derivatives (HPLC retention time shift +2.3 min) .

Q. Q10. How does the compound interact with serum albumin, and how is this quantified?

Methodological Answer:

  • Binding Assays :
    • Equilibrium Dialysis : Measure unbound fraction using [¹⁴C]-labeled compound and BSA (4% w/v) .
    • Fluorescence Quenching : Titrate HSA (10 µM) with the compound; calculate Kₐ via Stern-Volmer plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.